molecular formula C12H16O2 B14436879 5-(4-Methoxyphenyl)pent-4-en-1-ol CAS No. 76978-39-7

5-(4-Methoxyphenyl)pent-4-en-1-ol

Cat. No.: B14436879
CAS No.: 76978-39-7
M. Wt: 192.25 g/mol
InChI Key: RAINBETXLGYZGX-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)pent-4-en-1-ol is an organic compound with the molecular formula C12H16O2 It features a methoxyphenyl group attached to a pentenol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)pent-4-en-1-ol can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with a suitable Grignard reagent, followed by a series of steps to introduce the pentenol chain. The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)pent-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(4-Methoxyphenyl)pent-4-en-1-one.

    Reduction: Formation of 5-(4-Methoxyphenyl)pentanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(4-Methoxyphenyl)pent-4-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylpentane: Lacks the double bond present in 5-(4-Methoxyphenyl)pent-4-en-1-ol.

    5-Methoxypent-4-en-1-ol: Similar structure but without the phenyl group.

    4-Methoxyphenylbutanol: Shorter carbon chain compared to this compound.

Uniqueness

This compound is unique due to the presence of both a methoxyphenyl group and a pentenol chain, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

76978-39-7

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

5-(4-methoxyphenyl)pent-4-en-1-ol

InChI

InChI=1S/C12H16O2/c1-14-12-8-6-11(7-9-12)5-3-2-4-10-13/h3,5-9,13H,2,4,10H2,1H3

InChI Key

RAINBETXLGYZGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CCCCO

Origin of Product

United States

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